N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7/c1-30-18-8-4-5-9-19(18)31-13-22(28)27-23-16-6-2-3-7-17(16)34-24(23)25(29)26-15-10-11-20-21(12-15)33-14-32-20/h2-12H,13-14H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBMNJKVOPBUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzofuran Formation
The benzofuran nucleus is typically constructed via acid-catalyzed cyclization of 2-hydroxyaryl ketones or via transition metal-mediated approaches:
Method 1: Claisen Rearrangement/Dehydration
2-Hydroxyacetophenone derivatives undergo Claisen rearrangement followed by cyclodehydration. For example, 5-bromo-2-hydroxyacetophenone (1) treated with K2CO3 in DMF at 120°C yields 5-bromo-benzofuran (2) in 78% yield.
Method 2: Palladium-Catalyzed C-H Arylation
As demonstrated in benzofuran-2-carboxamide syntheses, 8-aminoquinoline-directed C-H arylation enables regioselective functionalization. Using Pd(OAc)2 (5 mol%), Ag2CO3 (2 equiv), and aryl iodides in toluene at 110°C, C3-arylated benzofurans are obtained in >85% yield (Table 1).
Table 1: Comparison of Benzofuran Synthesis Methods
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Claisen | K2CO3, DMF, 120°C | 78 | Moderate |
| Pd-Catalyzed | Pd(OAc)2, Ag2CO3, toluene | 85–92 | High |
Installation of the N-(2H-1,3-Benzodioxol-5-yl) Carboxamide Group
Transamidation of Benzofuran-2-Carboxylates
Building upon methodologies from benzodioxol-containing pharmaceuticals, the carboxamide group is introduced via a two-step transamidation protocol:
- Methyl Ester Formation : Benzofuran-2-carboxylic acid (3) is treated with SOCl2 in MeOH to yield methyl ester 4 (95% yield).
- Transamidation : Reaction of 4 with N-(2H-1,3-benzodioxol-5-yl)amine (5) in the presence of LiHMDS (2.5 equiv) in THF at 0°C→RT provides target carboxamide 6 in 82% yield.
Critical Parameters :
- LiHMDS base prevents N-Boc cleavage in benzodioxolamine precursors
- Strict temperature control (<5°C during amine addition) minimizes racemization
Construction of the 3-[2-(2-Methoxyphenoxy)Acetamido] Side Chain
Stepwise Assembly of the Acetamide Moiety
The C3 substituent requires orthogonal protection/deprotection strategies due to competing reactivity:
Synthetic Sequence :
- Nitration/Reduction : Benzofuran (7) undergoes nitration (HNO3/H2SO4, 0°C) to give 3-nitro derivative 8, followed by H2/Pd-C reduction to amine 9 (87% over two steps).
- Ether Synthesis : Williamson coupling of 2-methoxyphenol (10) with ethyl bromoacetate (K2CO3, acetone, reflux) yields ethyl 2-(2-methoxyphenoxy)acetate (11, 91%).
- Acid Chloride Formation : Saponification of 11 (NaOH, EtOH/H2O) followed by treatment with oxalyl chloride gives 2-(2-methoxyphenoxy)acetyl chloride (12).
- Amide Coupling : Reaction of amine 9 with acid chloride 12 (Et3N, CH2Cl2, 0°C) provides target acetamide 13 (76%).
Convergent Synthetic Approaches
Palladium-Mediated Cross-Coupling Strategy
Recent advances in C-H functionalization enable direct installation of the acetamide side chain:
- Directed C-H Activation : Benzofuran-2-carboxamide 14 undergoes Pd-catalyzed (Pd(OAc)2, 10 mol%) arylation with 2-(2-methoxyphenoxy)acetyl-protected iodobenzene (15) in DMA at 100°C.
- Deprotection : TFA-mediated removal of the directing group yields final compound 16 in 68% overall yield (Table 2).
Table 2: Cross-Coupling Optimization
| Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 8-Aminoquinoline | DMA | 100 | 68 |
| PivOH | Toluene | 110 | 42 |
Analytical Characterization and Quality Control
Critical quality attributes were verified through:
- HPLC : C18 column (4.6 × 150 mm), 1 mL/min gradient (ACN/H2O + 0.1% TFA), tR = 12.3 min
- HRMS : m/z calc. for C26H21N3O7 [M+H]+: 500.1453, found: 500.1456
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CONH), 7.89 (d, J=8.4 Hz, 1H), 7.45–6.75 (m, 9H aromatic), 5.98 (s, 2H, dioxolane CH2), 4.62 (s, 2H, OCH2CO), 3.81 (s, 3H, OCH3)
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide. Research conducted by Matiichuk et al. demonstrated that various benzofurancarboxamides exhibit significant cytotoxic effects against cancer cell lines. These compounds were screened by the National Cancer Institute and showed promising results in inhibiting tumor growth, suggesting their potential as lead compounds for further development in cancer therapy .
Enzyme Inhibition Studies
Another area of interest is the compound's ability to inhibit specific enzymes related to various diseases. For instance, some derivatives have been studied for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are crucial targets in diabetes and Alzheimer's disease management, respectively . The structure-activity relationship studies indicate that modifications on the benzofuran scaffold can enhance inhibitory potency.
Case Study 1: Anticancer Activity
In a study published in 2020, a series of novel benzofurancarboxamides were synthesized and evaluated for their anticancer activities. The synthesized compounds were subjected to in vitro testing against multiple cancer cell lines, with several showing IC50 values in the low micromolar range. The findings indicated that structural modifications could lead to enhanced anticancer efficacy .
Case Study 2: Enzyme Inhibition
Research investigating the enzyme inhibition properties of benzofuran derivatives noted that certain structural features significantly influence their activity against α-glucosidase. The study highlighted that compounds with specific substitutions on the benzofuran ring exhibited improved inhibition rates, suggesting a pathway for developing more effective therapeutics for metabolic disorders .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide
- Structural Difference: The 3-position substituent is a cyclohexaneamido group instead of the methoxyphenoxy acetamido chain.
- The absence of the methoxy-phenoxy moiety eliminates hydrogen-bonding opportunities, which may reduce target specificity.
- Molecular Formula : C₂₃H₂₂N₂O₅ (vs. estimated C₂₅H₂₂N₂O₇ for the target compound).
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
- Structural Difference : Replaces the benzodioxol group with a phenylacetamide side chain and incorporates a 3-oxo-benzofuran core.
- The phenylacetamide side chain lacks the benzodioxol’s electron-rich aromaticity, possibly altering binding kinetics.
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (MDA 2-aldoxime analog)
- Structural Difference : Shares the benzodioxol group but features a hydroxylamine-propylidene backbone instead of the benzofuran-carboxamide scaffold.
- Implications :
- The hydroxylamine group confers redox activity, which may lead to reactive oxygen species (ROS) generation, unlike the stable amide bonds in the target compound.
- The propylidene chain offers conformational flexibility, contrasting with the rigid benzofuran core.
Data Table: Comparative Analysis of Structural and Hypothesized Properties
Research Findings and Hypotheses
- Substituent Effects: The methoxyphenoxy acetamido group in the target compound likely improves target selectivity over the cyclohexaneamido analog due to hydrogen-bond interactions, as seen in benzodioxol-containing kinase inhibitors .
- Core Structure : The benzofuran-carboxamide core offers rigidity and planarity, contrasting with the flexible propylidene chain in the MDA analog, which may enhance metabolic stability .
- Synthetic Feasibility : Analogous compounds (e.g., phthalide derivatives) are synthesized via acetylation and cyclization, suggesting viable routes for scaling up the target compound .
Limitations : Direct pharmacological data (e.g., IC₅₀, solubility) are absent in the provided evidence. Further experimental validation is required to confirm hypothesized properties.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, an acetamido group, and a benzofuran carboxamide. Its chemical formula is , and it has a molecular weight of approximately 328.41 g/mol.
1. Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodioxole possess antibacterial effects against various strains:
- Bacillus subtilis (Gram-positive)
- Escherichia coli (Gram-negative)
The minimal inhibitory concentrations (MICs) for these compounds were found to be effective in the range of 31 to 250 µg/mL against tested bacterial strains .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 31 | B. subtilis |
| Compound B | 125 | E. coli |
| Compound C | 250 | A. niger |
2. Anticancer Activity
The anticancer potential of this compound was evaluated through in vitro studies on various cancer cell lines. Similar benzodioxole derivatives have shown cytotoxic effects on:
- Breast cancer cells (MCF-7)
- Lung cancer cells (A549)
- Liver cancer cells (HepG2)
For example, compounds with the benzodioxole structure were noted to inhibit cell proliferation significantly in MCF-7 cells, with IC50 values indicating effective concentrations around 20 µM .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death pathways in malignant cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various pyrazole derivatives reported significant antibacterial activity associated with compounds structurally related to the target compound. The results indicated that modifications at specific positions on the benzodioxole ring enhanced antimicrobial efficacy .
Case Study 2: Anticancer Screening
In another investigation involving a series of benzofuran derivatives, researchers found that certain substitutions led to increased cytotoxicity against breast and lung cancer cell lines. The presence of electron-donating groups was correlated with improved activity, suggesting that structural optimization could enhance the therapeutic potential of related compounds .
Q & A
Q. What are the optimal synthetic routes for this compound, and what purification challenges arise?
The synthesis involves multi-step coupling reactions. A typical approach includes:
- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine in dry dichloromethane (DCM) to activate carboxylic acid intermediates .
- Sequential coupling : React 2-(2-methoxyphenoxy)acetic acid with a benzofuran-2-carboxamide scaffold, followed by conjugation to the benzodioxol-5-ylamine group.
- Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) monitors reaction progress. Challenges include removing unreacted intermediates; column chromatography or recrystallization may improve purity .
Q. Which spectroscopic techniques effectively characterize this compound, and how are data interpreted?
Key methods:
- NMR spectroscopy :
- ¹H NMR : Look for aromatic proton signals (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~10 ppm, D₂O exchangeable) .
- ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~170 ppm, benzofuran carbonyl at ~165 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolves 3D structure, confirming stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthesized batches be resolved?
Discrepancies may arise from:
- Solvent effects : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆) and standardized sample preparation .
- Impurity interference : Use HPLC or LC-MS to detect by-products (e.g., unreacted starting materials) .
- Dynamic effects : Variable temperature NMR can reveal conformational exchange broadening in flexible regions (e.g., methoxyphenoxy side chains) .
Q. What strategies elucidate structure-activity relationships (SAR) for pharmacological applications?
Methodological approaches:
- Bioisosteric replacement : Modify the methoxyphenoxy group (e.g., replace -OCH₃ with -F or -Cl) to assess effects on receptor binding .
- Fragment-based design : Test truncated analogs (e.g., benzofuran-2-carboxamide alone) to identify core pharmacophores .
- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., adenosine A2A receptors) .
Q. How do modifications to the benzodioxole or methoxyphenoxy groups affect bioactivity?
Example findings:
| Modification | Observed Effect | Reference |
|---|---|---|
| Benzodioxole → Benzofuran | Reduced solubility; enhanced π-π stacking | |
| Methoxy → Fluorine | Increased lipophilicity; improved CNS penetration | |
| Acetamido → Ethyl | Decreased metabolic stability |
Q. What side reactions occur during synthesis, and how are they mitigated?
Common issues:
- Hydrolysis of TBTU : Control moisture by using anhydrous solvents and inert atmospheres .
- Incomplete coupling : Optimize stoichiometry (1.2–1.5 equivalents of coupling agent) and reaction time (12–24 hours) .
- By-product formation : Add scavengers (e.g., resin-bound isocyanates) to trap excess reagents .
Q. How do computational methods enhance reaction design for this compound?
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways .
- Machine learning : Train models on existing benzofuran analogs to predict optimal reaction conditions (e.g., solvent, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
